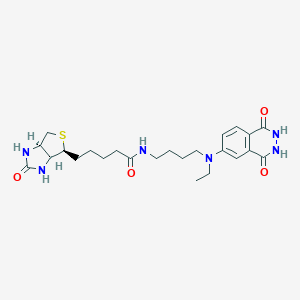

Aminobutylethylisoluminol-biotin

Overview

Description

Aminobutylethylisoluminol-biotin is a complex chemical compound that combines the properties of aminobutylethylisoluminol and biotin. This compound is known for its applications in biochemical assays and diagnostic procedures due to its unique ability to bind to specific proteins and its luminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminobutylethylisoluminol-biotin typically involves the conjugation of aminobutylethylisoluminol with biotinThis is followed by the biotinylation process, where biotin is covalently attached to aminobutylethylisoluminol using a coupling reagent such as N-hydroxysuccinimide (NHS) ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesis equipment to ensure consistency and purity. The process involves stringent quality control measures to monitor the reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and product quality .

Chemical Reactions Analysis

Types of Reactions

Aminobutylethylisoluminol-biotin undergoes various chemical reactions, including:

Oxidation: The luminescent properties of aminobutylethylisoluminol are often utilized in oxidation reactions where the compound emits light upon oxidation.

Substitution: The biotin moiety can participate in substitution reactions, particularly in biotin-streptavidin binding assays

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the biotinylated aminobutylethylisoluminol, which retains both the luminescent properties of isoluminol and the binding affinity of biotin .

Scientific Research Applications

Aminobutylethylisoluminol-biotin has a wide range of applications in scientific research, including:

Chemistry: Used in chemiluminescent assays to detect the presence of specific molecules.

Biology: Employed in biotin-streptavidin binding assays to study protein interactions.

Medicine: Utilized in diagnostic tests to detect biomarkers for various diseases.

Industry: Applied in the development of biosensors and other analytical devices .

Mechanism of Action

The mechanism of action of aminobutylethylisoluminol-biotin involves its dual functionality:

Luminescence: The aminobutylethylisoluminol component emits light upon oxidation, which is used in detection assays.

Binding Affinity: The biotin component binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules

Comparison with Similar Compounds

Similar Compounds

N-(4-Aminobutyl)-N-ethylisoluminol: Shares similar luminescent properties but lacks the biotin moiety, limiting its binding applications

Biotinylated Proteins: These compounds have biotin attached to various proteins but may not possess luminescent properties.

Uniqueness

Aminobutylethylisoluminol-biotin is unique due to its combination of luminescent and binding properties, making it highly versatile for use in various biochemical assays and diagnostic procedures .

Biological Activity

Aminobutylethylisoluminol-biotin is a compound that combines the properties of aminobutylethylisoluminol, a chemiluminescent agent, with biotin, a vital coenzyme in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, applications in research, and potential therapeutic uses.

Overview of Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. It is essential for the proper functioning of enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are vital for metabolic pathways in mammals . Biotin's role extends to gene regulation and histone modification, influencing chromatin stability and gene expression .

This compound is characterized by its unique structure that allows it to participate in both luminescent reactions and biological processes mediated by biotin. The compound's design enables it to interact with biotin receptors and participate in cellular uptake mechanisms.

- Biotin Binding : The biotin component can bind to specific receptors on cell membranes, facilitating cellular uptake. This mechanism is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which is responsible for transporting biotin across cell membranes .

- Chemiluminescence : The aminobutylethylisoluminol portion of the compound exhibits chemiluminescent properties, making it useful for various detection assays in biological research. This property allows researchers to visualize cellular processes in real-time.

- Enzymatic Function : By acting as a coenzyme, biotin supports enzymatic reactions critical for metabolism. The attachment of biotin to enzymes enhances their activity and stability .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Cellular Uptake Studies : Research indicates that this compound can enhance the uptake of biotin into cells, leading to improved metabolic function .

- Neuronal Tracing : In neuronal tracing experiments, compounds similar to this compound have shown promise in labeling neurons effectively due to their ability to cross cell membranes and bind to neuronal structures .

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Hair Growth : A clinical trial involving patients with hair loss showed that supplementation with biotin improved hair density and quality. While aminobutylethylisoluminol was not directly tested, the biotin component's role in hair follicle health suggests potential benefits .

- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, compounds containing biotin have been shown to improve cognitive function and reduce neuronal loss .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSBJKHVYBXJAU-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145948 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103612-64-2 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.